molecular formula C8H11ClN2O2 B569010 (R)-1-(2-nitrophenyl)ethanamine hydrochloride CAS No. 1431699-56-7

(R)-1-(2-nitrophenyl)ethanamine hydrochloride

Cat. No.: B569010
CAS No.: 1431699-56-7
M. Wt: 202.638
InChI Key: HFXVLGOYQIKRTO-FYZOBXCZSA-N
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Description

®-1-(2-nitrophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10N2O2.HCl. It is a derivative of ethanamine, where the amine group is substituted with a 2-nitrophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-nitrophenyl)ethanamine hydrochloride typically involves the nitration of a suitable precursor followed by amination. One common method involves the nitration of ethylbenzene to form 2-nitroethylbenzene, which is then reduced to 2-nitrophenylethylamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of ®-1-(2-nitrophenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-nitrophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-aminophenylethylamine.

    Substitution: Various substituted ethanamines.

    Oxidation: Corresponding nitroso or nitro compounds.

Scientific Research Applications

®-1-(2-nitrophenyl)ethanamine hydrochloride is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of ®-1-(2-nitrophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-nitrophenylethylamine: Lacks the hydrochloride salt form.

    2-aminophenylethylamine: The reduced form of ®-1-(2-nitrophenyl)ethanamine hydrochloride.

    2-nitrobenzylamine: Similar structure but with a different substitution pattern.

Uniqueness

®-1-(2-nitrophenyl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of both nitro and amine groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .

Properties

IUPAC Name

(1R)-1-(2-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXVLGOYQIKRTO-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431699-56-7
Record name Benzenemethanamine, α-methyl-2-nitro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431699-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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